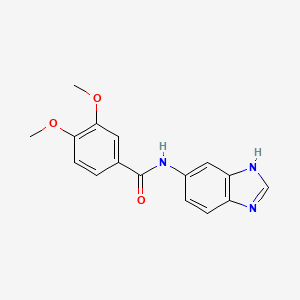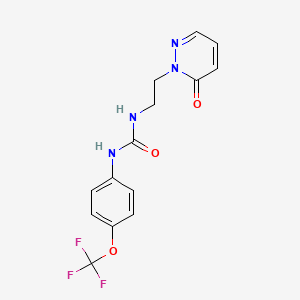
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include the class of compounds it belongs to and its role or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the conditions under which the reaction takes place, the yield, and any byproducts.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types of bonds present, the shape of the molecule, and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).科学的研究の応用
Organic Synthesis and Urea Derivatives
Research into compounds related to 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea often explores their synthesis and potential as intermediates in organic chemistry. Sainsbury (1991) discusses the synthesis of 1,2-oxazines and 1,2-benzoxazines, related compounds that can be synthesized through reactions involving urea derivatives, highlighting their importance as electrophiles and chiral synthons in organic synthesis Sainsbury, M. (1991).
Antioxidant Capacity and Activity
Ilyasov et al. (2020) and Munteanu & Apetrei (2021) review assays for determining the antioxidant capacity of compounds, which might be relevant for assessing the antioxidant potential of derivatives of the specified chemical Ilyasov, I. et al. (2020); Munteanu, I., & Apetrei, C. (2021).
Urea Metabolism and Biosensors
Studies on urea metabolism are pivotal in understanding how derivatives of urea, such as the compound , might be metabolized or utilized in biological systems. Botewad et al. (2021) offer insights into the advances in urea biosensors, which are crucial for detecting and quantifying urea concentrations in various contexts, suggesting potential applications in studying urea derivative metabolism Botewad, S. et al. (2021).
Environmental and Health Implications
Research into the environmental and health implications of chemical compounds often includes studies on their metabolism and potential toxicity. For example, Cheng et al. (2005) discuss the metabolism of cyanuric acid, a triazine that is metabolically related to urea compounds, suggesting that understanding the metabolic pathways of similar compounds can provide insights into their environmental impact and safety profile Cheng, G. et al. (2005).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This would involve a discussion of potential future research directions. This could include potential applications, modifications of the compound to improve its properties, or further studies to better understand its properties or effects.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
特性
IUPAC Name |
1-[2-(6-oxopyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-5-3-10(4-6-11)20-13(23)18-8-9-21-12(22)2-1-7-19-21/h1-7H,8-9H2,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWHPAHDQKGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

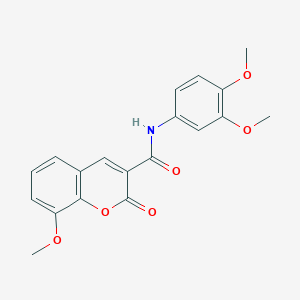
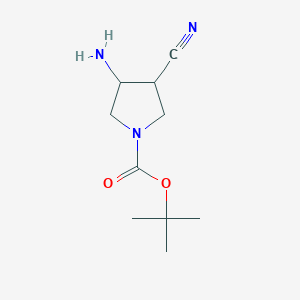
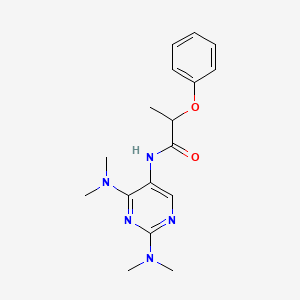
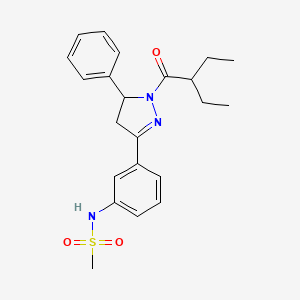
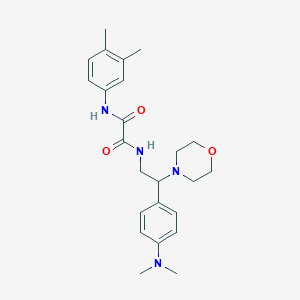
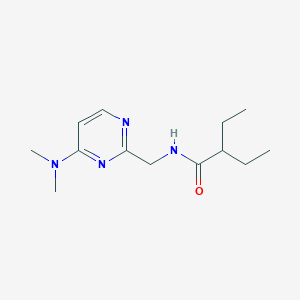
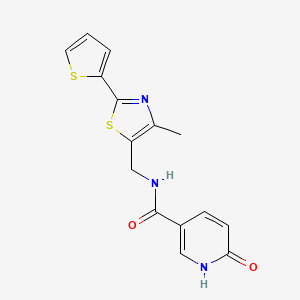
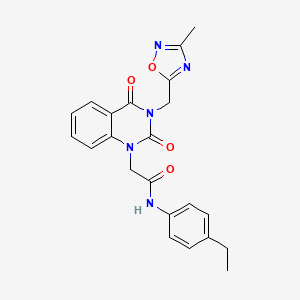
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)
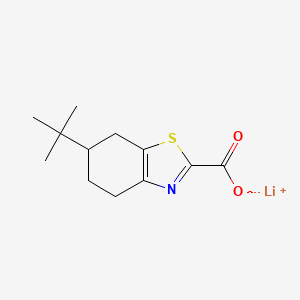
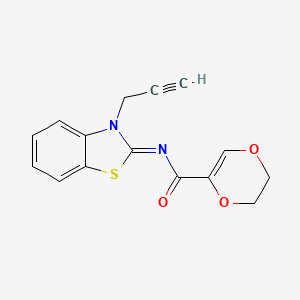
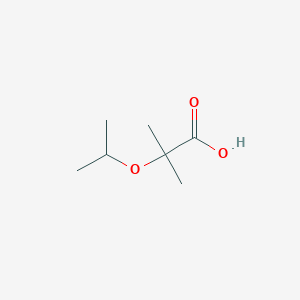
![{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate](/img/structure/B2809502.png)
